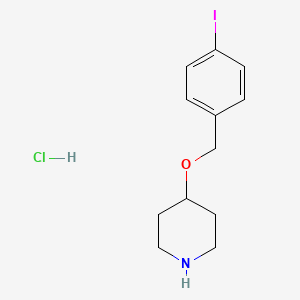

4-((4-Iodobenzyl)oxy)piperidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[(4-iodophenyl)methoxy]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16INO.ClH/c13-11-3-1-10(2-4-11)9-15-12-5-7-14-8-6-12;/h1-4,12,14H,5-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEJCCLJVMDYJMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OCC2=CC=C(C=C2)I.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 4-((4-Iodobenzyl)oxy)piperidine Hydrochloride: A-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic route for 4-((4-Iodobenzyl)oxy)piperidine hydrochloride, a key intermediate in the development of various pharmaceutical agents, including PROTACs.[1] The synthesis is presented in a multi-step sequence, commencing with the protection of 4-hydroxypiperidine, followed by a Williamson ether synthesis, and concluding with deprotection and salt formation. This guide offers detailed experimental protocols, mechanistic insights, and critical analysis of each synthetic step to ensure reproducibility and high yield.

Introduction

This compound is a valuable building block in medicinal chemistry. The presence of the piperidine ring, a common scaffold in many bioactive molecules, coupled with the iodo-substituted benzyl ether moiety, allows for diverse downstream functionalization, making it a versatile precursor for targeted therapies. This guide delineates a reliable synthetic pathway, emphasizing the chemical principles and practical considerations for its successful implementation in a laboratory setting.

Overall Synthetic Strategy

The synthesis of this compound is strategically designed in a three-step process to ensure high purity and yield of the final product. The synthesis begins with the protection of the secondary amine of 4-hydroxypiperidine using a tert-butoxycarbonyl (Boc) group. This is followed by the formation of the ether linkage via a Williamson ether synthesis. The final step involves the removal of the Boc protecting group under acidic conditions, which concurrently yields the desired hydrochloride salt.

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of Starting Materials

Synthesis of 4-Iodobenzyl Bromide

The synthesis of the key electrophile, 4-iodobenzyl bromide, can be achieved from 4-iodotoluene via a radical bromination reaction.

Reaction Scheme:

4-Iodotoluene + N-Bromosuccinimide (NBS) --(Benzoyl Peroxide, CCl₄, Reflux)--> 4-Iodobenzyl bromide

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-iodotoluene (1.0 eq.) in carbon tetrachloride (CCl₄).

-

Add N-Bromosuccinimide (NBS) (1.1 eq.) and a catalytic amount of benzoyl peroxide (0.02 eq.).

-

Heat the mixture to reflux and irradiate with a UV lamp to initiate the radical reaction.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

After completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude 4-iodobenzyl bromide by recrystallization from a suitable solvent such as ethanol to obtain a white solid.[2]

Part 2: Step-by-Step Synthesis of this compound

Step 1: N-Boc Protection of 4-Hydroxypiperidine

To prevent the secondary amine of 4-hydroxypiperidine from participating in the subsequent etherification reaction, it is protected with a tert-butoxycarbonyl (Boc) group.

Reaction Scheme:

4-Hydroxypiperidine + Di-tert-butyl dicarbonate (Boc₂O) --(Base, Solvent)--> N-Boc-4-hydroxypiperidine

Mechanism of N-Boc Protection:

The lone pair of electrons on the nitrogen atom of 4-hydroxypiperidine acts as a nucleophile, attacking one of the carbonyl carbons of di-tert-butyl dicarbonate. This leads to the formation of a tetrahedral intermediate, which then collapses to form the N-Boc protected piperidine, along with the release of tert-butanol and carbon dioxide.

Caption: Mechanism of N-Boc protection of 4-hydroxypiperidine.

Experimental Protocol:

-

Dissolve 4-hydroxypiperidine (1.0 eq.) in a suitable solvent, such as a mixture of dichloromethane (DCM) and water.[3]

-

Add a base, such as sodium bicarbonate (1.5 eq.), to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.05 eq.) in DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, separate the organic layer and wash it with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a solvent system like ethyl acetate/hexanes to yield N-Boc-4-hydroxypiperidine as a white solid.[4]

Table 1: Reaction Parameters for N-Boc Protection

| Parameter | Value |

| Stoichiometry | 4-Hydroxypiperidine (1.0 eq.), Boc₂O (1.05 eq.), NaHCO₃ (1.5 eq.) |

| Solvent | Dichloromethane/Water |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 12-16 hours |

| Typical Yield | 85-95% |

Step 2: Williamson Ether Synthesis

The core ether linkage is formed via a Williamson ether synthesis, an S_N2 reaction between the alkoxide of N-Boc-4-hydroxypiperidine and 4-iodobenzyl bromide.[5][6]

Reaction Scheme:

N-Boc-4-hydroxypiperidine + 4-Iodobenzyl bromide --(NaH, DMF)--> N-Boc-4-((4-iodobenzyl)oxy)piperidine

Mechanism of Williamson Ether Synthesis:

The reaction proceeds in two stages. First, a strong base, such as sodium hydride (NaH), deprotonates the hydroxyl group of N-Boc-4-hydroxypiperidine to form a more nucleophilic alkoxide. This alkoxide then acts as a nucleophile and attacks the electrophilic benzylic carbon of 4-iodobenzyl bromide in an S_N2 fashion, displacing the bromide ion and forming the desired ether.[7][8][9]

Caption: Mechanism of the Williamson ether synthesis.

Experimental Protocol:

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., argon or nitrogen), add a solution of N-Boc-4-hydroxypiperidine (1.0 eq.) in anhydrous DMF dropwise at 0 °C.[10]

-

Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases (approximately 30-60 minutes).

-

Cool the reaction mixture back to 0 °C and add a solution of 4-iodobenzyl bromide (1.1 eq.) in anhydrous DMF dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude N-Boc-4-((4-iodobenzyl)oxy)piperidine by flash column chromatography on silica gel.

Table 2: Reaction Parameters for Williamson Ether Synthesis

| Parameter | Value |

| Stoichiometry | N-Boc-4-hydroxypiperidine (1.0 eq.), NaH (1.2 eq.), 4-Iodobenzyl bromide (1.1 eq.) |

| Solvent | Anhydrous DMF |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | Overnight |

| Typical Yield | 70-85% |

Step 3: N-Boc Deprotection and Hydrochloride Salt Formation

The final step involves the removal of the Boc protecting group under acidic conditions. Using hydrochloric acid for this step conveniently affords the desired hydrochloride salt in a single operation.[11]

Reaction Scheme:

N-Boc-4-((4-iodobenzyl)oxy)piperidine + HCl --(Dioxane)--> this compound

Mechanism of N-Boc Deprotection:

The deprotection is initiated by the protonation of the carbonyl oxygen of the Boc group by the acid.[12][13] This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and spontaneously decarboxylates to release carbon dioxide and the free amine. The amine is then protonated by the excess acid to form the hydrochloride salt.[14][15]

Caption: Mechanism of acidic N-Boc deprotection.

Experimental Protocol:

-

Dissolve N-Boc-4-((4-iodobenzyl)oxy)piperidine (1.0 eq.) in a suitable solvent such as 1,4-dioxane or methanol.

-

Add a solution of 4M HCl in dioxane (excess, e.g., 10 eq.) to the mixture.[16]

-

Stir the reaction mixture at room temperature for 1-4 hours.

-

Monitor the reaction progress by TLC until the starting material is completely consumed.

-

Upon completion, the hydrochloride salt may precipitate out of the solution. If so, it can be collected by filtration and washed with a non-polar solvent like diethyl ether.

-

Alternatively, the solvent can be removed under reduced pressure to yield the crude salt.

-

The crude product can be further purified by recrystallization to obtain this compound as a white solid.

Table 3: Reaction Parameters for N-Boc Deprotection and Salt Formation

| Parameter | Value |

| Stoichiometry | N-Boc-4-((4-iodobenzyl)oxy)piperidine (1.0 eq.), HCl (excess) |

| Solvent | 1,4-Dioxane or Methanol |

| Temperature | Room Temperature |

| Reaction Time | 1-4 hours |

| Typical Yield | >95% |

Conclusion

This technical guide has detailed a reliable and efficient multi-step synthesis for this compound. By providing comprehensive experimental protocols, mechanistic insights, and key reaction parameters, this document serves as a valuable resource for researchers and scientists in the field of drug discovery and development. The described synthetic route is scalable and utilizes readily available starting materials, making it a practical approach for the synthesis of this important pharmaceutical intermediate.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. prepchem.com [prepchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. Khan Academy [khanacademy.org]

- 8. Williamson's synthesis| Reaction Mechanism of Williamson's synthesis [pw.live]

- 9. byjus.com [byjus.com]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection | MDPI [mdpi.com]

- 14. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Boc Deprotection - HCl [commonorganicchemistry.com]

"mechanism of action of 4-((4-Iodobenzyl)oxy)piperidine hydrochloride"

An In-Depth Technical Guide to the Mechanism of Action of 4-((4-Iodobenzyl)oxy)piperidine hydrochloride

Authored by: A Senior Application Scientist

Abstract

This compound is a molecule of significant interest within contemporary drug discovery and chemical biology. Its chemical architecture, featuring a piperidine core, a flexible oxy-benzyl linker, and a terminal iodine atom, positions it at the crossroads of two distinct, yet potentially overlapping, mechanistic paradigms. Primarily, it is cataloged and utilized as a chemical linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs), sophisticated molecules designed to hijack the cell's own protein disposal machinery. Concurrently, its structural similarity to known pharmacophores suggests an intrinsic capacity for direct pharmacological activity, most notably as a ligand for sigma (σ) receptors. This guide provides a comprehensive exploration of these dual mechanisms, grounded in established biochemical principles and supported by evidence from analogous compounds. We will dissect its role as a crucial component in targeted protein degradation and investigate its potential as a standalone modulator of key cellular signaling pathways, offering researchers a thorough technical foundation for its application and further investigation.

Part 1: The Primary Role as a PROTAC Linker

The most prominently documented application of this compound is as a linker in the construction of PROTACs[1][2][3][4][5]. This function is not a direct pharmacological mechanism of action in the traditional sense but is instead a structural role that enables a powerful therapeutic modality: targeted protein degradation.

The PROTAC Mechanism: Hijacking the Ubiquitin-Proteasome System

PROTACs are heterobifunctional molecules comprising three key components: a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The fundamental mechanism of a PROTAC is to act as a molecular bridge, bringing the target protein into close proximity with an E3 ligase[1][2]. This induced proximity facilitates the transfer of ubiquitin from the E2-E3 ligase complex to lysine residues on the surface of the target protein. The resulting polyubiquitination marks the protein for recognition and subsequent degradation by the 26S proteasome, effectively eliminating it from the cell.

Visualizing the PROTAC Cycle

The following diagram illustrates the catalytic cycle of a PROTAC, highlighting the role of the linker in forming the ternary complex.

Caption: The catalytic cycle of a PROTAC, from ternary complex formation to target protein degradation.

Experimental Workflow: Synthesis and Validation

The use of this compound as a linker involves its chemical incorporation between the two active ligands. The iodobenzyl group is particularly useful as it provides a reactive handle for coupling reactions, such as Sonogashira or Suzuki cross-coupling, to attach the target protein ligand.

Step-by-Step Protocol: PROTAC Synthesis and Functional Validation

-

Ligand Synthesis: Synthesize or procure the warhead ligand for the Protein of Interest (POI) and the ligand for the chosen E3 ligase (e.g., pomalidomide for Cereblon, or a von Hippel-Lindau ligand).

-

Linker Coupling:

-

Step 2a (Activation): The piperidine nitrogen of this compound is typically coupled to the E3 ligase ligand, often via an amide bond formation.

-

Step 2b (Cross-Coupling): The 4-iodobenzyl moiety is then coupled to the POI ligand using a suitable palladium-catalyzed cross-coupling reaction. The choice of reaction depends on the functional groups present on the POI ligand.

-

-

Purification and Characterization: The final PROTAC conjugate is purified, typically by High-Performance Liquid Chromatography (HPLC), and its identity is confirmed by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

In Vitro Validation - Ternary Complex Formation:

-

Objective: To confirm the PROTAC can simultaneously bind the POI and the E3 ligase.

-

Method: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to measure the binding affinities and thermodynamics of the binary and ternary complexes.

-

-

In Vitro Validation - Ubiquitination Assay:

-

Objective: To demonstrate that the PROTAC induces ubiquitination of the POI.

-

Method: Incubate the POI, the specific E3 ligase, E1 and E2 ubiquitin-activating enzymes, ubiquitin, ATP, and the PROTAC. Analyze the reaction mixture by Western blot using an antibody against the POI. A ladder of higher molecular weight bands corresponding to the ubiquitinated POI confirms activity.

-

-

Cellular Validation - Protein Degradation Assay:

-

Objective: To measure the reduction of POI levels in a cellular context.

-

Method: Treat cultured cells with varying concentrations of the PROTAC. After a set incubation period (e.g., 24 hours), lyse the cells and quantify the POI levels using Western blot or quantitative mass spectrometry. The DC₅₀ (concentration for 50% degradation) is a key metric.

-

Part 2: Intrinsic Pharmacological Activity - A Putative Sigma Receptor Ligand

Beyond its role as a linker, the chemical structure of this compound bears a strong resemblance to established classes of sigma (σ) receptor ligands. The piperidine scaffold is a common feature in many central nervous system (CNS) active compounds, and halogenated benzyl groups are known to interact with these receptors[6][7].

Sigma Receptors: Enigmatic Modulators of Cellular Function

Sigma receptors are intracellular chaperone proteins, with σ₁ and σ₂ being the two major subtypes. They are not classical G-protein coupled receptors or ion channels but reside in specific microdomains, such as the endoplasmic reticulum-mitochondrion interface.

-

Sigma-1 (σ₁) Receptor: Implicated in a wide range of cellular functions including the modulation of ion channels, neurotransmitter release, neuroprotection, and cellular differentiation.

-

Sigma-2 (σ₂) Receptor: Associated with cell proliferation and cell death, and it is often overexpressed in tumor cells.

Numerous compounds containing piperidine or piperazine rings with benzyl or substituted benzyl moieties have been synthesized and evaluated as high-affinity sigma receptor ligands[8][9][10][11]. The presence of an iodine atom, as in this compound, is particularly noteworthy, as radioiodinated analogs are frequently developed as imaging agents for visualizing sigma receptor densities in vivo using techniques like SPECT or PET[8][10].

Structure-Activity Relationship and Mechanistic Hypothesis

Based on the existing literature, we can hypothesize a mechanism of action for this compound as a sigma receptor ligand. The protonated piperidine nitrogen would likely form a key ionic interaction within the receptor binding pocket, while the iodobenzyl group would engage in hydrophobic and halogen-bonding interactions.

Comparative Binding Affinities of Related Sigma Receptor Ligands

| Compound Name | Receptor Target(s) | Reported Affinity (Ki) | Reference |

| 1-(4-Cyanobenzyl)-4-[[(trans-iodopropen-2-yl)oxy]methyl]piperidine | σ₁ | 0.38 nM | [8] |

| 1-(1,3-Benzodioxol-5-ylmethyl)-4-(4-iodobenzyl)piperazine | σ₁ | 0.43-0.91 nM | [9] |

| 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide | σ₁ and σ₂ | 4.6 nM (vs Haloperidol) | [10] |

| (+)-2-[4-(4-iodophenyl)piperidino]cyclohexanol | σ₁ | 1.30 nM | [11] |

This data strongly suggests that the combination of a piperidine core and an iodinated benzyl-containing moiety is highly conducive to potent sigma-1 receptor binding.

Visualizing a Potential Signaling Cascade

If this compound acts as a σ₁ receptor agonist, it could initiate a cascade of downstream events. The diagram below shows a simplified, hypothetical signaling pathway.

Caption: A hypothetical signaling pathway initiated by σ₁ receptor activation at the ER-mitochondria interface.

Experimental Protocol: Radioligand Competition Binding Assay

To empirically determine the affinity of this compound for sigma receptors, a radioligand competition binding assay is the gold standard.

-

Objective: To determine the binding affinity (Ki) of the test compound for σ₁ and σ₂ receptors.

-

Materials:

-

Membrane Preparation: Homogenized tissue rich in sigma receptors (e.g., guinea pig brain for σ₁, rat liver for σ₂).

-

Radioligand: A high-affinity radiolabeled sigma receptor ligand, such as [³H]-(+)-pentazocine for σ₁.

-

Test Compound: this compound at a range of concentrations.

-

Non-specific Binding Control: A high concentration of a known sigma ligand (e.g., haloperidol) to determine non-specific binding.

-

Assay Buffer: Tris-HCl buffer.

-

Filtration System: A cell harvester with glass fiber filters.

-

-

Procedure:

-

Step 3a (Incubation): In a series of tubes, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

Step 3b (Separation): Rapidly filter the incubation mixture through the glass fiber filters to separate the bound radioligand from the unbound. Wash the filters quickly with ice-cold buffer.

-

Step 3c (Quantification): Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of the specific radioligand binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion and Future Directions

The mechanism of action of this compound is best understood through a dual lens. Its primary, validated role is that of a versatile chemical linker, indispensable for the synthesis of PROTACs that drive targeted protein degradation[1][2]. This function is passive yet critical, enabling a potent therapeutic strategy.

However, a compelling body of evidence from structurally related molecules strongly suggests a second, intrinsic mechanism: direct interaction with sigma receptors[8][9][10][11]. Its chemical features align well with the pharmacophore for high-affinity σ₁ receptor ligands. This potential bioactivity must be considered by researchers using it as a "simple" linker, as it could introduce off-target effects or even synergistic therapeutic activity.

Future research should focus on:

-

Direct Pharmacological Characterization: Performing radioligand binding assays to definitively measure the binding affinity of this compound for σ₁ and σ₂ receptors.

-

Functional Assays: Determining whether the compound acts as an agonist, antagonist, or allosteric modulator at sigma receptors.

-

Off-Target Profiling: Screening the compound against a broader panel of receptors and enzymes to build a complete pharmacological profile.

-

PROTAC Control Experiments: When using this molecule as a linker, researchers should design control experiments with the linker molecule alone to account for any potential sigma-receptor-mediated effects of the final PROTAC conjugate.

By exploring both its established utility and its putative pharmacology, the scientific community can fully harness the potential of this compound in the development of novel therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | PROTAC连接子 | MCE [medchemexpress.cn]

- 6. 3-{2-[(4-Iodobenzyl)oxy]ethyl}piperidine hydrochloride | 1220032-44-9 | Benchchem [benchchem.com]

- 7. 3-[(4-Iodobenzyl)oxy]piperidine hydrochloride | 1219977-04-4 | Benchchem [benchchem.com]

- 8. Synthesis and preliminary evaluation of [123I]1-(4-cyanobenzyl)-4-[[(trans-iodopropen-2-yl)oxy]meth yl]piperidin e: a novel high affinity sigma receptor radioligand for SPECT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of novel 4-benzylpiperazine ligands for sigma-1 receptor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro characterization of radioiodinated (+)-2-[4-(4-iodophenyl) piperidino]cyclohexanol [(+)-pIV] as a sigma-1 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 4-((4-Iodobenzyl)oxy)piperidine hydrochloride

Introduction

4-((4-Iodobenzyl)oxy)piperidine hydrochloride is a key bifunctional molecule, frequently utilized as a linker in the burgeoning field of targeted protein degradation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker component, such as this compound, is not merely a spacer but plays a critical role in determining the molecule's overall properties, including solubility, cell permeability, and the spatial orientation of the two binding ligands, which ultimately impacts the efficacy of the resulting PROTAC.

This guide provides a comprehensive overview of the essential physicochemical properties of this compound. For drug development professionals, a thorough understanding of these characteristics is paramount as they directly influence a molecule's behavior in biological systems and inform formulation strategies. This document outlines not just the theoretical importance of each parameter but also provides detailed, field-proven experimental protocols for their determination, empowering researchers to generate robust and reliable data.

Chemical Identity and Structure

A foundational understanding begins with the molecule's basic identity.

| Property | Value | Source |

| Chemical Name | This compound | |

| Synonym(s) | 4-(4-iodobenzyloxy)piperidine hydrochloride | |

| CAS Number | 1220034-88-7 | [1][3] |

| Molecular Formula | C₁₂H₁₇ClINO | [1][3] |

| Molecular Weight | 353.63 g/mol | [1][3] |

| Chemical Structure |  |

Aqueous Solubility

Expertise & Experience: Aqueous solubility is a critical determinant of a drug candidate's bioavailability. Poor solubility can lead to low absorption and erratic pharmacokinetic profiles. For a molecule like this compound, which serves as a fragment for larger PROTAC molecules, understanding its intrinsic solubility is the first step in predicting the properties of the final, more complex therapeutic. We will describe the kinetic solubility assay, a high-throughput method ideal for early-stage discovery, where compound availability is often limited.

Trustworthiness: The described shake-flask method is considered the gold standard for determining thermodynamic (equilibrium) solubility, providing a self-validating system by ensuring that a true equilibrium between the solid and dissolved states is reached.

Experimental Protocol: Kinetic Solubility Determination by Shake-Flask Method

This protocol is designed to measure the equilibrium solubility of the compound in a buffered aqueous solution, mimicking physiological pH.

Principle: An excess of the solid compound is agitated in a specific buffer until equilibrium is achieved. The suspension is then filtered to remove undissolved solid, and the concentration of the dissolved compound in the filtrate is quantified, typically by High-Performance Liquid Chromatography (HPLC).

Step-by-Step Methodology:

-

Preparation of Buffer: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Filter the buffer through a 0.45 µm membrane to remove any particulate matter.

-

Sample Preparation: Accurately weigh approximately 2 mg of this compound into a glass vial.

-

Incubation: Add 1 mL of the prepared PBS (pH 7.4) to the vial. Seal the vial tightly.

-

Agitation: Place the vial in a shaker or orbital incubator set to 25°C and agitate at a consistent speed (e.g., 250 rpm) for 24 hours. This extended incubation time is crucial to ensure equilibrium is reached.[4]

-

Filtration: After incubation, allow the suspension to settle for 30 minutes. Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles. This step is critical to avoid artificially inflating the solubility measurement.

-

Quantification:

-

Prepare a series of calibration standards of the compound in the mobile phase used for HPLC analysis.

-

Analyze the filtered sample and the calibration standards by a validated HPLC-UV method. The iodobenzyl group provides a suitable chromophore for UV detection.

-

The concentration of the compound in the filtrate, corresponding to its solubility, is determined from the calibration curve.

-

Data Presentation: Expected Solubility Profile

| Solvent System | Expected Solubility | Rationale |

| Water | Moderate | The hydrochloride salt form and the piperidine ether oxygen enhance aqueous solubility. |

| PBS (pH 7.4) | Moderate to High | The compound is expected to be protonated and highly soluble at physiological pH. |

| DMSO | High | As a polar aprotic solvent, DMSO is generally an excellent solvent for compounds of this nature. |

Acid Dissociation Constant (pKa)

Expertise & Experience: The pKa value dictates the extent of ionization of a molecule at a given pH. For this compound, the key ionizable group is the secondary amine within the piperidine ring. Its pKa will determine the charge state of the molecule in different physiological compartments, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. Potentiometric titration is a robust and direct method for pKa determination.

Trustworthiness: Potentiometric titration is a highly precise and reliable method that directly measures the pH change of a solution upon addition of a titrant.[5] The inflection point of the resulting titration curve provides a direct and accurate determination of the pKa.[1][6]

Experimental Protocol: pKa Determination by Potentiometric Titration

Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored continuously with a calibrated pH electrode. The pKa is the pH at which the ionizable group is 50% protonated and 50% deprotonated, which corresponds to the midpoint of the titration curve's buffer region.

Step-by-Step Methodology:

-

Instrument Calibration: Calibrate the pH meter using at least two standard buffers (e.g., pH 4.0, 7.0, and 10.0) that bracket the expected pKa.

-

Sample Preparation: Accurately prepare a ~10 mM solution of this compound in deionized water. To maintain a constant ionic strength, 0.15 M KCl can be added.[1][6]

-

Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C). Begin stirring with a magnetic stir bar. Immerse the calibrated pH electrode and the titrant delivery tube into the solution. Purge the solution with nitrogen to eliminate dissolved CO₂, which can interfere with the measurement.[1][6]

-

Titration: Titrate the solution with a standardized 0.1 M NaOH solution. Add the titrant in small, precise increments (e.g., 0.02 mL).

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH value at the half-equivalence point. Alternatively, the first derivative of the titration curve can be plotted (ΔpH/ΔV vs. V), where the peak corresponds to the equivalence point.

Visualization: pKa Determination Workflow

Caption: Workflow for pKa determination by potentiometric titration.

Thermal Properties: Melting Point

Expertise & Experience: The melting point is a fundamental physical property that provides information about the purity and crystalline nature of a compound. A sharp melting point over a narrow range is indicative of high purity. For a hydrochloride salt, the melting point is also an indicator of its thermal stability. Differential Scanning Calorimetry (DSC) is the preferred method as it provides more information than a simple melting point apparatus, including data on phase transitions and decomposition.

Trustworthiness: DSC is a highly sensitive and reproducible technique.[7] The method is standardized by ASTM E794, ensuring reliable and comparable results across different laboratories.[8] The use of a reference standard (like indium) for calibration ensures the accuracy of the temperature and enthalpy measurements.[9][10]

Experimental Protocol: Melting Point Determination by DSC

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. When the sample melts, it absorbs energy (an endothermic process), resulting in a detectable peak on the DSC thermogram. The temperature at the onset or peak of this endotherm is taken as the melting point.

Step-by-Step Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, crimped pan to serve as the reference.[9]

-

DSC Analysis:

-

Place the sample and reference pans into the DSC cell.

-

Heat the sample under a nitrogen atmosphere at a constant rate, typically 10°C/min.[11] A common temperature range would be from 25°C to a temperature above the expected melting point (e.g., 300°C).

-

-

Data Analysis: The resulting thermogram will show a peak corresponding to the melting of the sample. The melting point (Tm) can be reported as the onset temperature or the peak temperature of the endothermic event.[12]

Visualization: Idealized DSC Thermogram

Caption: Idealized DSC thermogram showing a melting endotherm.

Chemical Stability

Expertise & Experience: Chemical stability is a cornerstone of drug development. A molecule must be stable under various conditions to ensure it maintains its identity, purity, and potency throughout its shelf-life. Forced degradation (or stress testing) studies are intentionally designed to accelerate the degradation of a compound to identify likely degradation products and establish degradation pathways.[13][14] This information is crucial for developing stability-indicating analytical methods, which can resolve the parent compound from any potential degradants.

Trustworthiness: The protocols for forced degradation are based on ICH (International Council for Harmonisation) guidelines (specifically ICH Q1A), which are the global standard for stability testing.[15] A stability-indicating HPLC method is considered validated when it can demonstrate specificity, meaning it can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

Experimental Protocol: Forced Degradation Studies

Principle: The compound is subjected to a series of harsh conditions (acid, base, oxidation, heat, light) to induce degradation. The resulting samples are then analyzed by a high-resolution analytical technique, like HPLC-MS, to separate and identify any degradation products.

Step-by-Step Methodology:

A stock solution of this compound (e.g., 1 mg/mL) is prepared and subjected to the following conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid compound to dry heat at 80°C for 48 hours.

-

Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber.

Analysis:

-

After exposure, neutralize the acidic and basic samples.

-

Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method, often coupled with a mass spectrometer (LC-MS) to aid in the identification of degradants.

-

The goal is to achieve 5-20% degradation of the parent compound. If degradation is too extensive or minimal, the stress conditions (time, temperature, reagent concentration) should be adjusted.

Visualization: Forced Degradation Workflow

Caption: Workflow for forced degradation studies.

Conclusion

The physicochemical properties outlined in this guide—solubility, pKa, melting point, and stability—represent the foundational data required for the successful advancement of any chemical entity in a drug discovery program. For a critical building block like this compound, these parameters are not just data points but are predictive indicators of its utility and the likely behavior of the more complex PROTAC molecules derived from it. The experimental protocols provided herein are robust, grounded in established scientific principles and regulatory standards, and designed to yield high-quality, reproducible data. By diligently applying these methodologies, researchers can build a comprehensive data package that de-risks development and paves the way for rational formulation design and successful clinical translation.

References

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. store.astm.org [store.astm.org]

- 9. engineering.purdue.edu [engineering.purdue.edu]

- 10. Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs [datapointlabs.com]

- 11. journals.iucr.org [journals.iucr.org]

- 12. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]

- 13. acdlabs.com [acdlabs.com]

- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]

An In-depth Technical Guide to the Structural Analysis of 4-((4-Iodobenzyl)oxy)piperidine Hydrochloride

Introduction: Unveiling a Key PROTAC Linker

In the rapidly evolving landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The elegant design of a PROTAC relies on a heterobifunctional molecule, where a ligand for a target protein and a ligand for an E3 ubiquitin ligase are tethered by a chemical linker. The nature of this linker is not merely a spacer; it critically influences the ternary complex formation, stability, and ultimately, the degradation efficiency of the target protein.

This guide focuses on the comprehensive structural analysis of a significant PROTAC linker building block: 4-((4-Iodobenzyl)oxy)piperidine hydrochloride . Its chemical structure, featuring a piperidine ring, a benzyl ether linkage, and an iodine atom, provides a versatile scaffold for PROTAC synthesis. The iodine atom, in particular, offers a convenient handle for further chemical modifications, such as cross-coupling reactions, to attach a ligand for the protein of interest.

As a Senior Application Scientist, my objective is to provide researchers, scientists, and drug development professionals with a detailed, field-proven guide to the structural characterization of this important molecule. We will not only outline the "what" and "how" of the analytical techniques but, more importantly, the "why" behind each experimental choice, ensuring a robust and self-validating analytical workflow.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of a molecule is the bedrock of any analytical investigation.

| Property | Value | Source |

| Chemical Formula | C₁₂H₁₇ClINO | [1] |

| Molecular Weight | 353.63 g/mol | [1] |

| CAS Number | 1220034-88-7 | [1] |

| Appearance | White to off-white solid | Typical for similar compounds |

| Purity | ≥95% |

Synthesis and Potential Impurities: A Forward-Thinking Approach

A robust structural analysis anticipates potential impurities arising from the synthetic route. The most plausible synthesis of this compound is via a Williamson ether synthesis , followed by salt formation.[2][3][4][5][6]

References

The Piperidine Scaffold: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a titan in the world of medicinal chemistry. Its remarkable prevalence in a vast array of clinically approved drugs has solidified its status as a "privileged scaffold".[1] This guide offers a deep dive into the multifaceted world of piperidine derivatives in drug discovery, moving beyond a simple recitation of facts to explore the strategic thinking and experimental rationale that drive the development of these crucial therapeutic agents. We will dissect synthetic strategies, unravel structure-activity relationships, and explore the ever-expanding therapeutic landscape of piperidine-containing drugs.

The Enduring Appeal of the Piperidine Moiety: A Structural and Physicochemical Perspective

The ubiquity of the piperidine scaffold in drug discovery is no accident. It stems from a unique combination of structural and physicochemical properties that make it an ideal building block for crafting effective and safe medicines. Piperidine is a saturated heterocycle, meaning the carbon atoms are sp3-hybridized, which imparts a three-dimensional character to the molecules that contain it.[2] This is a critical feature, as the complex, three-dimensional binding pockets of biological targets often require similarly structured ligands for optimal interaction.

Furthermore, the nitrogen atom within the piperidine ring is a key player. It can act as a hydrogen bond acceptor and, when protonated, as a hydrogen bond donor, facilitating crucial interactions with biological targets.[3] The basicity of this nitrogen can be fine-tuned through the addition of substituents, allowing medicinal chemists to modulate the pharmacokinetic properties of a drug candidate, such as its solubility and ability to cross cell membranes. The conformational flexibility of the piperidine ring also allows it to adapt its shape to fit snugly into a variety of binding sites.[4]

Crafting the Core: Key Synthetic Strategies for Piperidine Derivatives

The ability to efficiently and selectively synthesize a diverse range of piperidine derivatives is fundamental to their successful application in drug discovery. Over the years, a powerful arsenal of synthetic methodologies has been developed, ranging from classical cyclization reactions to modern catalytic approaches.

Building the Ring: Cyclization Strategies

Intramolecular and intermolecular cyclization reactions are foundational to the synthesis of the piperidine core.[5] These methods involve the formation of the six-membered ring from acyclic precursors.

Key Cyclization Approaches:

-

Reductive Amination: A common and robust method that involves the reaction of a dicarbonyl compound or a keto-aldehyde with an amine, followed by reduction of the resulting imine or enamine.

-

Aza-Diels-Alder Reaction: A powerful cycloaddition reaction that forms a tetrahydropyridine ring, which can then be reduced to the corresponding piperidine.

-

Michael Addition: The conjugate addition of an amine to an α,β-unsaturated carbonyl compound can be a key step in a sequence leading to piperidine ring formation.

The Power of Catalysis: Modern Synthetic Innovations

Recent years have seen a surge in the development of sophisticated catalytic methods for piperidine synthesis, offering improved efficiency, selectivity, and functional group tolerance.[6]

-

Catalytic Hydrogenation of Pyridines: The reduction of readily available pyridine precursors is a direct and widely used route to piperidines.[5] Catalysts based on metals like rhodium, palladium, and cobalt have been developed to achieve high yields and selectivities.[5] For instance, a heterogeneous cobalt catalyst has been shown to effectively hydrogenate substituted pyridines in water, offering a greener synthetic route.[5]

-

Metal-Catalyzed Cyclization: Transition metals like gold and palladium can catalyze the cyclization of alkenes and alkynes containing a tethered amine, providing access to substituted piperidines.[5]

-

Radical-Mediated Cyclization: Intramolecular cyclization of amino-aldehydes mediated by radical initiators offers another pathway to the piperidine core.[5]

A novel and promising strategy combines biocatalytic carbon-hydrogen oxidation with radical cross-coupling, significantly streamlining the synthesis of complex piperidines and reducing the reliance on precious metal catalysts.[6]

Structure-Activity Relationship (SAR): Decoding the Language of Molecular Interactions

The systematic exploration of how structural modifications to a molecule impact its biological activity, known as Structure-Activity Relationship (SAR) studies, is the bedrock of rational drug design. For piperidine derivatives, SAR studies have been instrumental in optimizing potency, selectivity, and pharmacokinetic profiles across numerous therapeutic areas.[1]

A Case Study in Analgesics: The Opioid Receptors

Piperidine-based structures are central to the development of potent analgesics that target opioid receptors.[1] The prototypical example is meperidine. Extensive modifications of the piperidine core have been explored to optimize potency and selectivity. Key SAR observations for piperidine-based opioid receptor modulators include:

-

The N-Substituent: The nature of the substituent on the piperidine nitrogen is critical for activity. For instance, in a series of 4-phenylamidopiperidines, an aralkyl substituent on the nitrogen was found to confer high potency.[7]

-

The 4-Position: The substituent at the 4-position of the piperidine ring significantly influences binding affinity and selectivity for different opioid receptor subtypes (μ, δ, and κ).[7]

Table 1: Binding Affinities of Selected Piperidine-Based Opioid Receptor Modulators [1]

| Compound | µ-Opioid Receptor Ki (nM) | δ-Opioid Receptor Ki (nM) | κ-Opioid Receptor Ki (nM) |

| Meperidine | 200 | 3000 | 4000 |

| Fentanyl | 0.38 | 18.6 | 1550 |

| Sufentanil | 0.02 | 1.8 | 17.3 |

Fighting Cancer: Targeting a Multitude of Pathways

The piperidine scaffold is a privileged structure in the development of anticancer agents, with derivatives showing activity against a wide range of cancer cell lines.[8] These compounds exert their effects by interfering with critical cellular processes, including cell proliferation, survival, and apoptosis.[8]

Table 2: Cytotoxic Activity of Selected Piperidine Derivatives [8]

| Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) |

| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 |

| DTPEP | MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 |

| Compound 17a | PC3 | Prostate | 0.81 |

| Compound 16 | 786-0 | Kidney | 0.4 (GI50, µg/mL) |

The anticancer mechanisms of piperidine derivatives are diverse. For example, some derivatives act as colchicine binding site inhibitors, disrupting microtubule polymerization and leading to apoptosis.[9] Others have been shown to interact with DNA, potentially through intercalation, which can disrupt DNA replication and transcription.[10]

The Therapeutic Landscape: Piperidine Derivatives in the Clinic

The versatility of the piperidine scaffold is reflected in the broad spectrum of therapeutic areas where its derivatives have made a significant impact.[11] More than 70 FDA-approved drugs contain the piperidine moiety.[12]

Central Nervous System (CNS) Disorders

The ability of many piperidine derivatives to cross the blood-brain barrier has made them particularly valuable in the development of drugs for CNS disorders.[4][13]

-

Alzheimer's Disease: Donepezil, a piperidine derivative, is a widely used acetylcholinesterase inhibitor for the treatment of Alzheimer's disease.[5][14] Research continues to explore other piperidine-based compounds that target different aspects of the disease, such as the inhibition of β-secretase and γ-secretase to reduce the formation of amyloid-β plaques.[15]

-

Schizophrenia: Antipsychotic medications like haloperidol and risperidone feature a piperidine ring and are crucial in managing the symptoms of schizophrenia.

-

Pain Management: As discussed earlier, piperidine derivatives like fentanyl and its analogs are potent analgesics used for severe pain relief.[11]

Oncology

Piperidine-containing molecules have emerged as powerful weapons in the fight against cancer.[16] Since 2017, ten piperidine-containing anticancer drugs have been approved by the USFDA.[16] These drugs target a variety of biological pathways involved in cancer progression, including angiogenesis, and cell cycle regulation.[16] For example, Palbociclib, a CDK4/6 inhibitor used to treat certain types of breast cancer, incorporates a piperidine ring.

Infectious Diseases

Piperidine derivatives have also shown promise in the treatment of infectious diseases, including bacterial, fungal, and parasitic infections.[11] For instance, the natural product febrifugine and its synthetic analog halofuginone, which contain a piperidine ring, are effective antiparasitic drugs.[11]

Experimental Protocols: A Glimpse into the Drug Discovery Workflow

The journey of a piperidine derivative from a laboratory curiosity to a life-saving medication involves a series of rigorous experimental evaluations. Below are representative protocols for key assays used in the characterization of these compounds.

Synthesis of a Substituted Piperidine: A Representative Procedure

Synthesis of N-benzyl-4-phenylpiperidine:

-

To a solution of 4-phenylpiperidine (1.0 g, 6.2 mmol) in anhydrous dichloromethane (20 mL) is added triethylamine (1.3 mL, 9.3 mmol).

-

The mixture is cooled to 0 °C in an ice bath.

-

Benzyl bromide (0.8 mL, 6.8 mmol) is added dropwise to the stirred solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

-

The reaction is quenched by the addition of water (20 mL).

-

The organic layer is separated, washed with brine (20 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-benzyl-4-phenylpiperidine as a white solid.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a common method to assess the ability of a compound to inhibit cell proliferation.

-

Cancer cells are seeded in a 96-well plate at a density of 5,000 cells per well and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the piperidine derivative for 48-72 hours.

-

Following treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) and incubated for 4 hours.

-

The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Visualizing the Science: Diagrams and Workflows

To better illustrate the concepts discussed, the following diagrams are provided.

References

- 1. benchchem.com [benchchem.com]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. news-medical.net [news-medical.net]

- 7. Design, synthesis and SAR of analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and inhibit epithelial-mesenchymal transition against prostate cancer PC3 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 12. Analogues of Piperidine for Drug Design - Pharmaceutical Business review [pharmaceutical-business-review.com]

- 13. Piperidine derivatives for the control of Parkinson's and Alzheimer's [innoget.com]

- 14. Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Bridged Piperidine Derivatives Useful as γ-Secretase Inhibitors for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. discovery.researcher.life [discovery.researcher.life]

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activities of Iodinated Piperidine Compounds

Foreword: The Piperidine Scaffold and the Promise of Iodination

The piperidine ring, a ubiquitous six-membered nitrogen-containing heterocycle, stands as a cornerstone in modern medicinal chemistry. Its presence in a vast array of pharmaceuticals and natural alkaloids underscores its significance as a privileged scaffold in drug discovery.[1][2] The conformational flexibility of the piperidine ring allows for precise spatial positioning of substituents, a critical factor in molecular recognition and biological activity. This guide delves into the largely untapped potential of a specific class of these molecules: iodinated piperidine compounds. While the broader family of piperidine derivatives has been extensively studied for its diverse pharmacological properties, the introduction of iodine—a heavy halogen with unique electronic and steric properties—presents a compelling strategy for modulating bioactivity and developing novel therapeutic agents. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of the current landscape and future possibilities of iodinated piperidine compounds, focusing on their potential antimicrobial, anticancer, and neurological activities.

The Strategic Advantage of Iodination in Piperidine Drug Design

Halogenation is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of lead compounds. The introduction of a halogen atom can influence a molecule's lipophilicity, metabolic stability, binding affinity, and overall pharmacokinetic and pharmacodynamic properties.[3] Iodine, in particular, offers distinct advantages. Its large atomic radius can provide crucial steric bulk for specific receptor interactions, while its ability to form halogen bonds can contribute to enhanced binding affinity and selectivity. Furthermore, the carbon-iodine bond can serve as a synthetic handle for further molecular elaboration, and radioiodinated isotopes are valuable tools in diagnostic imaging and radiotherapy.[4]

The synthesis of iodinated piperidines can be achieved through various methods. A common approach involves the iodination of a suitable piperidine precursor. For instance, N-Boc-4-iodopiperidine can be synthesized from N-Boc-4-hydroxypiperidine using triphenylphosphine and iodine.[5] Another strategy involves the direct iodination of the piperidine ring or an associated aromatic moiety.[6]

Antimicrobial Frontiers: Combating Resistance with Iodinated Piperidines

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents with unique mechanisms of action. Piperidine derivatives have long been recognized for their antimicrobial properties, exhibiting activity against a range of bacteria and fungi.[7][8] The incorporation of halogens into these scaffolds has been shown to enhance their antimicrobial and antibiofilm efficacy.[3][9]

Mechanism of Antimicrobial Action

While the precise mechanisms of action for many piperidine derivatives are still under investigation, several modes of action have been proposed. These include:

-

Disruption of Cell Membrane Integrity: The lipophilic nature of the piperidine ring can facilitate its insertion into the bacterial cell membrane, leading to increased permeability and cell lysis.

-

Inhibition of Key Enzymes: Piperidine-based compounds can act as inhibitors of essential bacterial enzymes, disrupting critical metabolic pathways.

-

Interference with Biofilm Formation: Halogenated compounds have demonstrated the ability to inhibit the formation of biofilms, which are notoriously difficult to treat with conventional antibiotics.[3]

Evidence for Halogenated Piperidines in Antimicrobial Research

Studies on various halogenated piperidine derivatives have demonstrated their potential as antimicrobial agents. For example, certain halogenated bis(methoxybenzylidene)-4-piperidone curcuminoids have shown significant biological activity.[10] While specific studies focusing solely on iodinated piperidines are limited, the promising results from other halogenated analogs strongly suggest that iodination could be a fruitful avenue for developing potent antimicrobial compounds.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

A fundamental method for evaluating the antimicrobial activity of a synthetic compound is the broth microdilution assay, which determines the Minimum Inhibitory Concentration (MIC) – the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[11][12]

Materials:

-

Test compound (iodinated piperidine derivative)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer (for measuring optical density)

-

Incubator

Procedure:

-

Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in MHB. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution of the Test Compound: Prepare a stock solution of the iodinated piperidine compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the stock solution in MHB in the wells of a 96-well plate to achieve a range of concentrations.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include positive (bacteria and broth, no compound) and negative (broth only) controls.

-

Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. The results can also be quantified by measuring the optical density at 600 nm.

Anticancer Potential: Targeting Malignancy with Iodinated Piperidines

The piperidine scaffold is a prominent feature in numerous anticancer drugs and investigational compounds.[13][14] Piperidine derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[10][15] The introduction of iodine into these molecules can enhance their cytotoxic activity and provide opportunities for targeted radionuclide therapy.

Mechanisms of Anticancer Activity

The anticancer properties of piperidine derivatives are multifaceted and can involve:

-

Induction of Apoptosis: Many piperidine-containing compounds can trigger programmed cell death in cancer cells by modulating the expression of pro- and anti-apoptotic proteins.

-

Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints (e.g., G1 or G2/M phase).[10]

-

Inhibition of Angiogenesis: Some derivatives can inhibit the formation of new blood vessels, which are essential for tumor growth and metastasis.[10]

-

DNA Intercalation: Certain functionalized piperidines have been shown to interact with DNA, potentially through intercalation, leading to the disruption of DNA replication and transcription.[2]

Iodinated Piperidines in Cancer Research

A notable example of an iodinated piperidine derivative in cancer research is [125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide (4-[125I]BP), which has been investigated as a high-affinity ligand for sigma receptors, which are overexpressed in some breast cancer cells, for potential imaging applications.[16] Furthermore, halogenated bis(methoxybenzylidene)-4-piperidone curcuminoids have demonstrated improved anticancer activity, with some derivatives inducing apoptosis and cell cycle arrest in cancer cell lines.[10] These findings highlight the potential of iodinated piperidines as both therapeutic and diagnostic agents in oncology.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of a compound.[7][17][18][19]

Materials:

-

Cancer cell line (e.g., MCF-7, PC-3)

-

Complete cell culture medium

-

Test compound (iodinated piperidine derivative)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the iodinated piperidine compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compound).

-

MTT Incubation: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.

Neurological Applications: Modulating CNS Activity with Iodinated Piperidines

The piperidine moiety is a key structural component of many drugs that act on the central nervous system (CNS).[20] Piperidine derivatives have been developed as treatments for a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.[21] The introduction of iodine can influence the ability of these compounds to cross the blood-brain barrier and can be utilized for in vivo imaging of CNS targets.

Neuroprotective and Neuromodulatory Effects

The potential neurological activities of iodinated piperidine compounds are broad and may include:

-

Neuroprotection: Some piperidine derivatives have shown neuroprotective effects in models of neurodegenerative diseases by protecting neurons from oxidative stress and apoptosis.[22]

-

Receptor Modulation: Piperidine-based compounds can act as agonists or antagonists at various CNS receptors, including dopamine, serotonin, and opioid receptors.

-

Enzyme Inhibition: Certain derivatives can inhibit key enzymes in the CNS, such as acetylcholinesterase, which is a target in Alzheimer's disease therapy.[21]

Iodinated Piperidines in Neuroscience

Radioiodinated piperidine derivatives have been synthesized and evaluated as potential imaging agents for amyloid plaques in Alzheimer's disease.[4] For example, a radioiodinated (E)-3-styrylpyridine derivative displayed high brain uptake and washout in mice, suggesting its potential as a tracer for mapping Aβ plaques.[4] These studies underscore the utility of iodination in developing tools for both the diagnosis and treatment of neurological disorders.

Experimental Protocol: Neuroprotective Assay in SH-SY5Y Cells

The human neuroblastoma cell line SH-SY5Y is a widely used in vitro model to study neurotoxicity and the neuroprotective effects of compounds.[23][24][25]

Materials:

-

SH-SY5Y cells

-

Cell culture medium (e.g., DMEM/F12)

-

Neurotoxin (e.g., 6-hydroxydopamine for Parkinson's model, or amyloid-beta for Alzheimer's model)

-

Test compound (iodinated piperidine derivative)

-

MTT assay reagents (as described in Section 3.3)

-

96-well plates

Procedure:

-

Cell Culture and Differentiation: Culture SH-SY5Y cells in the appropriate medium. For some studies, cells may be differentiated into a more neuron-like phenotype using agents like retinoic acid.

-

Pre-treatment with Test Compound: Seed the cells in a 96-well plate. Pre-treat the cells with various concentrations of the iodinated piperidine compound for a specific period (e.g., 2-24 hours).

-

Induction of Neurotoxicity: After pre-treatment, expose the cells to a neurotoxin at a concentration known to induce significant cell death.

-

Incubation: Co-incubate the cells with the test compound and the neurotoxin for a defined period (e.g., 24-48 hours).

-

Assessment of Cell Viability: Evaluate the neuroprotective effect of the compound by measuring cell viability using the MTT assay, as described in Section 3.3. An increase in cell viability in the presence of the test compound compared to the neurotoxin-only control indicates a neuroprotective effect.

Data Presentation and Visualization

Quantitative Data Summary

| Biological Activity | Assay | Key Parameters | Example Compound Class |

| Antimicrobial | Broth Microdilution | Minimum Inhibitory Concentration (MIC) | Halogenated Piperidines |

| Anticancer | MTT Assay | IC50 / GI50 | Halogenated Piperidone Curcuminoids |

| Neuroprotection | SH-SY5Y Viability Assay | % Cell Viability | Iodinated Styrylpyridines |

Visualizing Experimental Workflows and Pathways

Experimental Workflow for Antimicrobial MIC Determination

References

- 1. researchgate.net [researchgate.net]

- 2. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antibiofilm Activities of Multiple Halogenated Pyrimidines Against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of (E)-3-styrylpyridine derivatives as amyloid imaging agents for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-Boc-4-iodopiperidine | 301673-14-3 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. atcc.org [atcc.org]

- 8. Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Halogenated Bis(methoxybenzylidene)-4-piperidone Curcuminoids with Improved Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics | Semantic Scholar [semanticscholar.org]

- 14. discovery.researcher.life [discovery.researcher.life]

- 15. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 20. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis, biological evaluation and molecular docking study of novel piperidine and piperazine derivatives as multi-targeted agents to treat Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Antioxidant, neuroprotective, and neuroblastoma cells (SH-SY5Y) differentiation effects of melanins and arginine-modified melanins from Daedaleopsis tricolor and Fomes fomentarius - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. Frontiers | In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells [frontiersin.org]

- 25. researchgate.net [researchgate.net]

A Technical Guide to the Application of 4-((4-Iodobenzyl)oxy)piperidine hydrochloride (CAS 1220034-88-7) in Proteolysis Targeting Chimera (PROTAC) Technology

This guide provides an in-depth examination of 4-((4-Iodobenzyl)oxy)piperidine hydrochloride, a chemical entity identified by CAS number 1220034-88-7. Its primary and most significant application in modern biomedical research is as a linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs)[1]. We will explore the fundamental principles of PROTAC technology, the critical role of linkers in their design and function, and the specific utility of this particular molecule in constructing these powerful research tools and potential therapeutics.

The PROTAC Revolution: A Paradigm Shift in Protein Modulation

Traditional pharmacology has focused on inhibiting the function of disease-causing proteins. PROTACs, however, represent a paradigm shift by hijacking the cell's own protein disposal machinery—the Ubiquitin-Proteasome System (UPS)—to completely eliminate a target protein.

A PROTAC is a heterobifunctional molecule composed of three key components:

-

A ligand that binds to a target protein of interest (POI).

-

A ligand that recruits an E3 ubiquitin ligase.

-

A chemical linker that connects the two ligands[1].

By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the target protein. This polyubiquitination marks the protein for degradation by the proteasome, effectively removing it from the cell.

References

The Piperidine Moiety: A Cornerstone in Receptor Binding and Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Piperidine Scaffold

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a cornerstone in modern medicinal chemistry. Its prevalence in a vast number of FDA-approved drugs and biologically active natural products has earned it the status of a "privileged scaffold".[1][2] This guide provides a comprehensive exploration of the multifaceted role of the piperidine moiety in receptor binding, offering insights into the molecular interactions, structural conformations, and experimental methodologies that underpin its significance in drug discovery. Understanding the nuances of how this versatile scaffold interacts with biological targets is paramount for the rational design of novel therapeutics with enhanced potency, selectivity, and favorable pharmacokinetic profiles.[3]

The Fundamental Chemistry of the Piperidine Moiety in a Biological Context

The piperidine ring typically adopts a stable chair conformation, which minimizes steric and torsional strain.[4] This conformational preference, however, is not rigid. The presence of substituents on the ring can influence the equilibrium between different chair and boat conformations, a factor that can be critical for optimal receptor engagement.[5]

At physiological pH, the nitrogen atom of the piperidine ring is typically protonated, carrying a positive charge. This cationic nature is a linchpin of its function in receptor binding, enabling strong ionic interactions with negatively charged amino acid residues, such as aspartate and glutamate, within the binding pocket.[6] Beyond this primary electrostatic interaction, the hydrophobic carbon backbone of the piperidine ring provides a scaffold for van der Waals and hydrophobic interactions with nonpolar residues, further anchoring the ligand to its target.[7] The nitrogen atom can also act as a hydrogen bond acceptor in its unprotonated state, adding to its versatile binding capabilities.[3]

Deciphering Piperidine-Receptor Interactions: Key Experimental Methodologies

A multi-faceted approach is essential to fully elucidate the role of the piperidine moiety in receptor binding. This involves a combination of biochemical assays to quantify binding affinity, biophysical techniques to study the kinetics of interaction, and structural biology methods to visualize the binding mode at an atomic level.

Radioligand Binding Assays: Quantifying Affinity

Radioligand binding assays are a gold-standard for determining the affinity of a ligand for its receptor.[8] These assays rely on the competition between a radiolabeled ligand and an unlabeled test compound (e.g., a piperidine-containing drug) for binding to the receptor. The inhibition constant (Ki) derived from these experiments provides a quantitative measure of the test compound's binding affinity.

Experimental Protocol: Competitive Radioligand Binding Assay for a GPCR

1. Membrane Preparation:

-

Homogenize tissues or cells expressing the target receptor in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 1-2 mg/mL.

2. Assay Setup:

-

In a 96-well plate, add the following to each well:

-

50 µL of membrane preparation.

-

25 µL of radioligand (e.g., [3H]-labeled standard) at a concentration near its Kd.

-

25 µL of a range of concentrations of the unlabeled piperidine-containing test compound or vehicle.

-

For non-specific binding control wells, add a high concentration of a known unlabeled ligand.

-

3. Incubation:

-